Nebularine

描述

It has been recognized for its antibiotic, antiamebal, antiviral, and antiparasitic properties . Nebularine exhibits high cytotoxicity in animal cells and has been studied for its potential therapeutic applications.

准备方法

合成路线和反应条件: 腺嘌呤核苷可以通过多种方法合成。 一种值得注意的方法是使用肌苷作为原料,经过酰基保护、硫化和脱硫反应得到腺嘌呤核苷 。这种方法避免了使用重金属催化剂和柱色谱,使其适用于大规模合成。

工业生产方法: 腺嘌呤核苷也可以从一种新型的微孢菌属物种中分离出来,使用液滴逆流色谱法 。这种方法效率高,可以实现腺嘌呤核苷的大规模生产。

化学反应分析

反应类型: 腺嘌呤核苷会发生多种化学反应,包括脱肼化,该反应在水中由硫酸铜催化 。该反应以良好的产率得到腺嘌呤核苷,适用于工业应用。

常用试剂和条件:

脱肼化: 由水中的硫酸铜(2 mol%)催化。

脱硫: 使用 50% 硝酸作为脱硫剂。

主要产品: 这些反应产生的主要产物是腺嘌呤核苷本身,它可以进一步用于各种应用。

科学研究应用

Pharmacological Applications

Nebularine's pharmacological potential is primarily attributed to its unique chemical structure and biological activity. Key findings include:

- Antimicrobial Activity : this compound has demonstrated bacteriostatic effects, inhibiting the growth of various bacterial strains. It has been shown to have a noncompetitive inhibitory effect on xanthine oxidase, which is crucial in purine metabolism .

- Neuroprotective Properties : Research indicates that this compound may protect neuronal cells from oxidative stress, potentially benefiting conditions such as neurodegenerative diseases .

- Cytotoxic Effects : Studies have revealed significant antiproliferative activities against certain cancer cell lines, suggesting its potential as an anticancer agent .

Agricultural Applications

Recent studies have explored the effects of this compound on plant growth and development:

- Cytokinin Antagonism : In bioassays involving Arabidopsis thaliana, this compound was found to antagonize the effects of cytokinins, which are crucial for plant growth regulation. This suggests that this compound could be used to manipulate plant growth responses in agricultural settings .

- Impact on Plant Development : this compound has been shown to affect various developmental processes in plants, indicating its possible utility in enhancing crop traits or managing plant stress responses .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 50 µg/mL |

| Salmonella typhi | 25 µg/mL |

Table 2: Effects of this compound on Plant Growth

| Treatment Condition | Effect Observed |

|---|---|

| Control | Normal growth |

| This compound Application | Antagonized cytokinin function |

| High Concentration | Reduced growth in senescence assays |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound demonstrated its ability to inhibit several pathogenic bacteria. The results indicated that this compound could serve as a natural alternative to conventional antibiotics, particularly in treating infections caused by resistant strains .

Case Study 2: Plant Growth Regulation

In experiments with Arabidopsis thaliana, this compound was applied at varying concentrations to assess its impact on cytokinin signaling pathways. The findings revealed that this compound could effectively modulate plant responses to hormones, suggesting applications in agricultural biotechnology for crop improvement strategies .

作用机制

腺嘌呤核苷通过抑制腺苷脱氨酶发挥作用,导致三磷酸腺苷的耗竭和嘌呤核苷磷酸的形成 。这种机制导致了其在动物细胞中的细胞毒性作用。 在植物中,腺嘌呤核苷不会与天然细胞分裂素竞争结合,但会抑制各种过程,从而导致其类似抗细胞分裂素的作用 .

相似化合物的比较

腺嘌呤核苷在嘌呤核苷中是独一无二的,因为它具有广泛的生物活性。类似的化合物包括:

阿糖腺苷: 另一种用作抗病毒剂的嘌呤核苷类似物.

泽布拉林: 一种抑制 DNA 甲基化和肿瘤生长的胞嘧啶类似物.

5'-氯-5'-脱氧-2',3'-O-异丙基亚甲基-6-氟腺嘌呤核苷:

腺嘌呤核苷因其高细胞毒性和在植物和动物系统中的多种应用而脱颖而出。

生物活性

Nebularine, a naturally occurring nucleoside isolated from the fruiting bodies of the mushroom Clitocybe nebularis, has garnered attention due to its various biological activities, particularly in the fields of antimicrobial and antitumor research. This article reviews the biological activity of this compound based on diverse sources, including case studies and research findings.

Chemical Structure and Properties

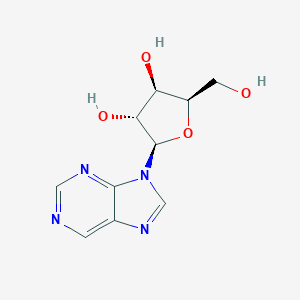

This compound is chemically identified as 9-β-D-ribofuranosylpurine (also referred to as 9-deoxy-β-D-ribofuranosylpurine). Its structure consists of a purine base linked to a ribose sugar, which contributes to its biological functions. The molecular formula is and it has a molecular weight of approximately 267.24 g/mol.

Antimicrobial Activity

Research has demonstrated that this compound exhibits moderate antifungal activity against several pathogenic fungi. Notably, it has been shown to affect:

- Magnaporthe grisea : A plant pathogenic fungus responsible for rice blast disease.

- Trichophyton mentagrophytes : A fungus that causes skin infections in humans.

In a study focused on the methanolic extract of C. nebularis, this compound was isolated alongside other compounds, and its antifungal efficacy was evaluated. The findings indicated that this compound could inhibit the growth of these fungi, suggesting potential applications in treating fungal infections .

Antitumor Activity

This compound has also been investigated for its antitumor properties . It acts as a cytotoxic agent and has been utilized as an antineoplastic agent. The mechanism involves the inhibition of DNA synthesis, which is critical for cancer cell proliferation. In vitro studies have shown that this compound can selectively target cancer cells while sparing normal cells, making it a candidate for further development in cancer therapy .

The mechanism by which this compound exerts its biological effects involves:

- Inhibition of DNA replication : this compound can substitute for adenine in DNA, leading to mutations or impaired replication processes .

- Interaction with enzymes : It acts as a competitive inhibitor for certain enzymes involved in nucleotide metabolism, disrupting normal cellular functions .

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound in clinical settings:

- Antimicrobial Efficacy : A case study reported the successful application of this compound in treating fungal infections resistant to conventional antifungal agents, demonstrating its relevance in modern medicine .

- Cancer Treatment : Clinical trials are ongoing to evaluate the effectiveness of this compound as part of combination therapies for specific types of cancer, particularly those resistant to standard treatments .

Summary Table of Biological Activities

| Activity Type | Target Organism/Cell Type | Observed Effect |

|---|---|---|

| Antifungal | Magnaporthe grisea | Moderate inhibition of growth |

| Antifungal | Trichophyton mentagrophytes | Moderate inhibition of growth |

| Antitumor | Various cancer cell lines | Cytotoxic effects; selective targeting |

常见问题

Basic Research Questions

Q. How can researchers quantify Nebularine’s inhibitory effects on DNA synthesis in vitro?

Methodological Answer:

- Use radiolabeled thymidine incorporation assays to measure DNA synthesis inhibition. Co-treat cell cultures with this compound and H-thymidine, then quantify radioactivity via scintillation counting to assess reduced DNA replication rates .

- Pair this with Bradford protein assays (e.g., using Coomassie Brilliant Blue G-250) to normalize results to total cellular protein, ensuring data accuracy across biological replicates .

Q. What experimental controls are critical when studying this compound’s cytotoxicity in cancer cell lines?

Methodological Answer:

- Include negative controls (untreated cells) and positive controls (e.g., cisplatin for apoptosis induction).

- Use dose-response curves (0.1–100 μM this compound) to identify IC values, and validate results with ATP-based viability assays (e.g., CellTiter-Glo) to distinguish cytostatic vs. cytotoxic effects .

Q. How should researchers optimize solubility and stability of this compound in cell culture media?

Methodological Answer:

- Dissolve this compound in DMSO (≤0.1% final concentration) to avoid solvent toxicity. Pre-test solubility via HPLC (C18 column, UV detection at 260 nm) to confirm no precipitation occurs under experimental conditions .

- For long-term stability, store stock solutions at -20°C in anhydrous conditions and avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can contradictory binding affinity data for this compound (e.g., Kd values in different studies) be resolved?

Methodological Answer:

- Replicate binding assays (e.g., SPR or ITC) under standardized buffer conditions (pH 7.4, 25°C) and compare results with published datasets (e.g., Kd = 5–200 μM for compound 15 interactions; see Figure 7) .

- Use mutagenesis studies to identify structural determinants (e.g., ribose conformation in this compound) influencing affinity discrepancies .

Q. What statistical frameworks are recommended for analyzing this compound’s dual role in apoptosis induction and off-target kinase inhibition?

Methodological Answer:

- Apply multivariate regression models to separate apoptosis-specific effects (caspase-3/7 activation) from kinase inhibition (phosphoproteomics data).

- Use Bonferroni correction to adjust for multiple comparisons in high-throughput screens, minimizing false positives .

Q. How can researchers integrate structural biology data (e.g., crystallography) with functional assays to refine this compound’s mechanism of action?

Methodological Answer:

- Perform molecular docking simulations using this compound’s 3D structure (PubChem CID: 119221) to predict binding pockets in target proteins (e.g., DNA polymerases).

- Validate predictions with cryo-EM or X-ray crystallography of this compound-protein complexes, correlating binding sites with enzymatic inhibition assays .

Q. What strategies mitigate batch-to-batch variability in this compound’s bioactivity across preclinical studies?

Methodological Answer:

- Source this compound from certified vendors (≥95% HPLC purity) and verify each batch via LC-MS.

- Include internal reference standards (e.g., a stable EC value from a control inhibitor) in every experiment to normalize inter-batch differences .

Q. Data Interpretation & Contradiction Management

Q. How should researchers address discrepancies between in vitro and in vivo efficacy of this compound?

Methodological Answer:

- Conduct pharmacokinetic profiling to assess bioavailability (e.g., plasma half-life, tissue distribution). Use LC-MS/MS to quantify this compound levels in target tissues and correlate with efficacy endpoints .

- Evaluate metabolic stability using liver microsomes to identify rapid degradation pathways that reduce in vivo activity .

Q. What bioinformatics tools are suitable for identifying off-target effects of this compound in transcriptomic datasets?

Methodological Answer:

- Use Gene Set Enrichment Analysis (GSEA) to detect pathway-level perturbations. Compare RNA-seq data from this compound-treated vs. untreated cells, focusing on DNA repair and cell cycle pathways .

- Cross-validate findings with ChIP-seq for histone modifications (e.g., H3K27ac) to assess epigenetic changes linked to off-target gene activation .

Q. How can researchers validate this compound’s specificity for purine nucleoside phosphorylase (PNP) versus other nucleoside analogs?

Methodological Answer:

- Perform competitive inhibition assays with H-labeled adenosine and increasing this compound concentrations. Calculate Ki values using Cheng-Prusoff equations to quantify PNP selectivity .

- Use CRISPR-edited PNP-knockout cell lines to confirm phenotype rescue in this compound-treated samples .

Q. Experimental Design & Reproducibility

Q. What criteria define a robust preclinical study design for this compound in hematologic malignancies?

Methodological Answer:

- Follow NIH guidelines for preclinical research: include ≥5 animals per group, blinded outcome assessments, and predefined statistical power (α=0.05, β=0.2) .

- Use patient-derived xenograft (PDX) models of lymphoma to recapitulate human tumor heterogeneity and improve clinical translatability .

Q. How can researchers ensure reproducibility in this compound’s gel electrophoresis-based protein interaction studies (e.g., Figure 9)?

Methodological Answer:

属性

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-purin-9-yloxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O4/c15-2-6-7(16)8(17)10(18-6)14-4-13-5-1-11-3-12-9(5)14/h1,3-4,6-8,10,15-17H,2H2/t6-,7-,8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRWXACSTFXYYMV-FDDDBJFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701015580 | |

| Record name | Nebularine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550-33-4 | |

| Record name | Nebularine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nebularine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nebularine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04440 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nebularine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-β-D-ribofuranosyl-9H-purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEBULARINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8B604PS4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。